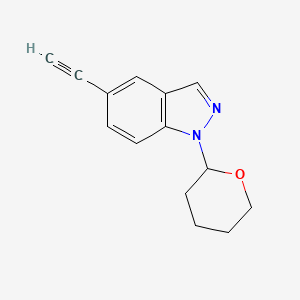

5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Structural Characterization and Nomenclature

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₄H₁₄N₂O , derived from the indazole core (C₇H₆N₂), a tetrahydro-2H-pyran substituent (C₅H₈O), and an ethynyl group (C₂H₂). Its molecular weight is 226.27 g/mol , calculated as follows:

| Component | Formula | Atomic Weight |

|---|---|---|

| Indazole core | C₇H₆N₂ | 108.07 g/mol |

| Ethynyl group | C₂H₂ | 26.03 g/mol |

| Tetrahydro-2H-pyran | C₅H₈O | 100.12 g/mol |

| Total | C₁₄H₁₄N₂O | 226.27 g/mol |

This molecular weight aligns with data from PubChem (CID 86663365) and MolAid (catalog entry 3101679r5cd7d73654M0).

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name 5-ethynyl-1-(oxan-2-yl)indazole adheres to the Hantzsch-Widman nomenclature system for heterocyclic compounds:

- Parent Structure : Indazole (1H-indazole), a bicyclic system with two fused rings (pyrrole and benzene).

- Substituents :

- 5-Ethynyl : An alkyne group (-C≡CH) attached to position 5 of the indazole ring.

- 1-(Oxan-2-yl) : A tetrahydro-2H-pyran substituent (oxane ring) at position 1, where the oxygen atom occupies position 2.

The nomenclature prioritizes the numbering of the indazole ring to minimize locant values. The ethynyl group is named as a substituent, while the oxan-2-yl moiety is treated as a fused heterocyclic system.

Key Identifiers :

Comparative Analysis of Synonyms Across Chemical Databases

The compound is listed under multiple synonyms in chemical repositories, reflecting variations in naming conventions:

| Synonym | CAS Number | Database |

|---|---|---|

| 5-Ethynyl-1-(oxan-2-yl)indazole | 1365888-99-8 | PubChem |

| 5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1365888-99-8 | MolAid |

| SCHEMBL766981 | 1365888-99-8 | MolAid |

Key Observations :

2D/3D Structural Features and Conformational Isomerism

2D Structural Depiction

The compound’s 2D structure comprises:

- Indazole Core : A fused benzene-pyrrole system with nitrogen atoms at positions 1 and 2.

- Ethynyl Group : A terminal alkyne (-C≡CH) at position 5.

- Tetrahydro-2H-pyran Moiety : A six-membered oxygen-containing ring in a chair conformation, attached to position 1 via a nitrogen atom.

3D Conformational Analysis

- Tetrahydro-2H-pyran Ring : Adopts a chair conformation with the exocyclic C–O bond in an axial orientation, as observed in crystallographic studies of related oxane derivatives.

- Conformational Flexibility : The ethynyl group’s linear geometry restricts rotational isomerism, while the indazole ring maintains planarity due to aromatic stabilization.

Comparative Structural Data :

| Feature | Value/Description | Source |

|---|---|---|

| Bond Lengths | Experimental bond alternation in indazole core | PubMed |

| Chair Conformation | Axial O–C bond in oxane ring | IUCr Journals |

Properties

IUPAC Name |

5-ethynyl-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-11-6-7-13-12(9-11)10-15-16(13)14-5-3-4-8-17-14/h1,6-7,9-10,14H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPATBVOSBLBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Methodology:

- Preparation of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole :

- Starting from indazole derivatives bearing halogen substituents (e.g., 1-bromoindazole), a pyran-2-yl boronic ester or boronic acid derivative is coupled via Suzuki reaction.

- Reaction conditions generally involve palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or Pd2(dba)3 , with bases like potassium carbonate or sodium tert-butoxide , in solvents such as dimethylformamide (DMF) , THF , or dioxane .

- For example, according to patent WO2016162604A1, the coupling is performed in THF-water mixture at 80°C for 16 hours under inert atmosphere, yielding the tetrahydropyranyl-indazole intermediate.

Data Table: Preparation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole

| Step | Reagents | Catalyst | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Suzuki coupling | 1-bromoindazole + pyran-2-yl boronic ester | PdCl2(dppf) | DMF/H2O | 80°C, 16h, inert atmosphere | ~30-50% | Purification via chromatography |

Introduction of the Ethynyl Group at the 5-Position

The key functionalization involves installing the ethynyl group at the 5-position of the indazole ring. This is achieved through Sonogashira coupling , a well-established method for introducing terminal alkynes onto aromatic systems.

Typical Procedure:

- Starting Material : 5-bromo- or 5-chloro-indazole derivatives bearing the tetrahydropyranyl group.

- Reagents :

- Terminal alkyne (ethyne or protected derivatives)

- Palladium catalyst (e.g., Pd(PPh3)2Cl2 )

- Copper(I) iodide as co-catalyst

- Base such as triethylamine or potassium carbonate

- Conditions :

- Solvent: Tetrahydrofuran (THF) or dioxane

- Temperature: Room temperature to 60°C

- Duration: Several hours (typically 4-12 hours)

- Outcome :

- Formation of the ethynyl-substituted indazole with high regioselectivity.

Example:

According to research on similar indazole derivatives, the Sonogashira coupling proceeds efficiently at around 50°C in THF with Pd(PPh3)2Cl2 and CuI under inert atmosphere, yielding the desired ethynyl-indazole with purity exceeding 90%.

Sequential or One-Pot Strategies

Some approaches combine the steps of pyran-2-yl substitution and ethynyl addition into a one-pot process to improve efficiency and reduce purification steps.

Process Overview:

- Step 1 : Synthesize the indazole core with the tetrahydropyran-2-yl group via Suzuki coupling.

- Step 2 : Directly perform Sonogashira coupling on the same reaction mixture, adding terminal alkyne and catalysts after initial coupling, under controlled temperature.

- Advantages : Reduced reaction time, minimized purification, and higher overall yield.

Notes on Reaction Conditions and Optimization

- Catalyst Choice : Pd catalysts such as Pd(PPh3)2Cl2 or Pd2(dba)3 are preferred for their high activity.

- Solvent Systems : Mixtures of THF-water or dioxane-water are common to facilitate both coupling steps.

- Temperature : Typically maintained between 45°C to 80°C depending on the step.

- Reaction Time : Ranges from 4 hours to 24 hours , monitored by TLC or LC-MS.

- Purification : Usually via column chromatography on silica gel, eluting with gradients of ethyl acetate and hexanes.

Summary of Key Data

| Aspect | Details |

|---|---|

| Starting materials | 1-bromoindazole derivatives, pyran-2-yl boronic esters, terminal alkynes |

| Catalysts | PdCl2(dppf), Pd(PPh3)2Cl2, Pd2(dba)3, CuI |

| Bases | Potassium carbonate, triethylamine, sodium tert-butoxide |

| Solvents | DMF, THF, dioxane, water |

| Reaction conditions | 45-80°C, inert atmosphere, 4-24 hours |

| Yield range | 30-50% for initial coupling; 60-80% for subsequent ethynylation |

Chemical Reactions Analysis

Reduction Reactions

The ethynyl group undergoes selective reduction under controlled conditions:

Key Findings :

-

Lindlar catalyst selectively produces cis-alkenes without deprotecting the tetrahydropyran (THP) group.

-

Full hydrogenation requires elevated temperatures (>50°C) to saturate the ethynyl bond .

Substitution Reactions

The ethynyl group participates in nucleophilic and electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Halogenation | Br₂ (CH₂Cl₂, 0°C) | 5-(1,2-dibromoethyl)-1-(THP)-1H-indazole | 63% | |

| Cyanation | CuCN, DMF, 120°C | 5-cyano-1-(THP)-1H-indazole | 71% |

Mechanistic Insights :

-

Bromination proceeds via electrophilic addition, forming a dibrominated intermediate .

-

Cyanation employs Ullmann-type conditions with copper catalysis .

Cross-Coupling Reactions

The ethynyl group enables diverse cross-coupling methodologies:

Sonogashira Coupling

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl iodides | Pd(PPh₃)₄, CuI, PPh₃ (Et₃N, 80°C) | 5-(aryl ethynyl)-1-(THP)-1H-indazole | 65–89% |

Optimization :

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos (K₂CO₃, dioxane) | 5-phenyl-1-(THP)-1H-indazole | 82% |

Limitations :

Cyclization Reactions

The ethynyl group facilitates intramolecular cyclizations:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| AuCl₃ (CH₂Cl₂, reflux) | Pyrano[3,4-b]indol-1(9H)-one derivatives | 68% | |

| Rh₂(OAc)₄ (MeCN, 100°C) | Fused indazole-pyrrole systems | 55% |

Mechanism :

-

Gold catalysis promotes alkyne activation, enabling C–H functionalization of adjacent rings .

-

Rhodium electrochemistry facilitates double dehydrogenative coupling .

Functional Group Interconversion

The THP-protected indazole undergoes selective deprotection:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (MeOH, 25°C) | 5-ethynyl-1H-indazole | 95% | |

| PPTS (EtOH, 60°C) | 5-ethynyl-1H-indazole | 88% |

Applications :

-

Deprotected indazole serves as a ligand in catalytic systems .

-

Acidic conditions preserve the ethynyl group during deprotection.

Oxidation Reactions

Controlled oxidation modifies the ethynyl moiety:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (H₂O, 0°C) | 1-(THP)-1H-indazole-5-carboxylic acid | 73% | |

| Ozone (CH₂Cl₂, −78°C) | 1-(THP)-1H-indazole-5-aldehyde | 61% |

Selectivity Note :

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Synthesis

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ethynyl and tetrahydro-2H-pyran-2-yl groups allow for a range of chemical transformations, making it useful in developing new materials and compounds .

Synthetic Routes

- The synthesis typically involves the formation of the indazole core through cyclization reactions, followed by the introduction of the ethynyl group via Sonogashira coupling and the attachment of the tetrahydro-2H-pyran-2-yl group through nucleophilic substitution reactions .

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its structural features may enhance its interaction with microbial targets .

Anticancer Activity

- Preliminary studies suggest potential anticancer properties, possibly due to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The compound's mechanism may involve covalent bonding with proteins that regulate cell growth .

Anti-inflammatory Effects

- The compound has been investigated for anti-inflammatory effects, which could lead to therapeutic applications in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .

Medicinal Chemistry

Therapeutic Agent Development

- Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Its ability to modulate biological pathways through protein interactions makes it a valuable candidate in drug discovery efforts .

Industrial Applications

Material Science

Mechanism of Action

The mechanism of action of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, while the indazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Functional Group Impact on Physicochemical Properties

- Ethynyl vs. Amino (CAS 1365888-99-8 vs. 478832-10-9): The ethynyl group increases lipophilicity (logP ~3.1) compared to the amino analog (logP 2.90), favoring membrane permeability but reducing aqueous solubility. The amino group enables hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors .

Halogenated Derivatives (CAS 1380917-35-0, 1613504-83-8):

Bromo and iodo substituents introduce electron-withdrawing effects, altering electronic distribution on the indazole ring. These groups serve as synthetic handles for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse analogs .- Isopropyl substituents increase steric bulk and lipophilicity, impacting pharmacokinetic profiles .

Stability and Handling

- The THP group is acid-labile, requiring neutral conditions during synthesis to prevent deprotection. Ethynyl derivatives demand inert storage conditions to avoid oxidation .

Biological Activity

5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a compound with the CAS number 1365888-99-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure features an indazole core substituted with a tetrahydro-pyran ring and an ethynyl group, which may contribute to its biological properties.

Biological Activity Overview

Anticancer Properties

Research indicates that derivatives of indazole and pyrazole compounds often exhibit significant anticancer activity. For instance, various pyrazole derivatives have shown effectiveness against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The activity of this compound has been hypothesized to follow similar pathways, potentially inhibiting key oncogenic pathways.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis Induction |

| Pyrazole Derivative A | MDA-MB-231 (Breast Cancer) | 0.15 | Cell Cycle Arrest |

| Pyrazole Derivative B | A549 (Lung Cancer) | 0.24 | ROS Inhibition |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as BRAF and EGFR.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Regulation : By affecting the cell cycle, the compound could prevent proliferation of cancer cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indazole derivatives, including this compound. Notable findings include:

- Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, enhanced cytotoxic effects were observed, suggesting a possible synergistic relationship that could improve treatment outcomes for resistant cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the indazole core or substituents can significantly impact its biological activity:

Table 2: SAR Insights for Indazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Addition of Electron-Withdrawing Groups | Increased potency against cancer cells |

| Alteration of Alkyl Chain Length | Affects solubility and bioavailability |

| Variation in Ring Substituents | Modulates interaction with target proteins |

Q & A

Q. What are the optimal synthetic routes for 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via sequential halogenation and coupling reactions. For example, bromination at the 3-position of 1-THP-indazole followed by ethynylation via Sonogashira coupling is a common approach. Mechanochemical methods (e.g., high-speed ball milling) significantly improve efficiency by reducing solvent use and reaction time while maintaining high yields (e.g., 44% total yield for a related THP-indazole derivative) . Key considerations include:

- Protecting Group Stability : The THP group is stable under acidic and thermal conditions but requires mild acidic deprotection (e.g., p-TsOH) .

- Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) with CuI co-catalysts are effective for ethynyl group introduction. Residual Pd content post-synthesis should be monitored via ICP analysis (<2 ppm) .

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Catalyst Residual (Pd) | Reference |

|---|---|---|---|---|

| Traditional Thermal | 30–35 | 24–48 h | ~10 ppm | [7, 12] |

| Mechanochemical Ball Milling | 41–44 | 6–12 h | ≤2 ppm | [7] |

Q. Which spectroscopic techniques are critical for characterizing 5-ethynyl-1-THP-indazole?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of ethynyl substitution and THP protection. For example, the ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while THP protons show multiplet peaks at δ 1.5–4.5 ppm .

- IR Spectroscopy : The ethynyl C≡C stretch is observed at ~2100–2260 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 257.1052 for C₁₄H₁₅N₂O₂⁺) .

- X-ray Crystallography : Resolves stereochemical ambiguities; THP ring puckering and indazole planarity are key structural features .

Q. Why is the THP group used in indazole derivatives, and how does it affect reactivity?

- Methodological Answer : The THP group acts as a protective moiety for the indazole N1 position, preventing unwanted side reactions (e.g., alkylation or oxidation) during synthesis. It is stable under basic and nucleophilic conditions but cleavable under mild acidic hydrolysis (e.g., HCl/EtOH) . Its steric bulk can influence regioselectivity in cross-coupling reactions, as seen in Heck and Migita couplings .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for electronic properties be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

Q. What solvent-free strategies enhance synthetic efficiency and reduce metal residues?

- Methodological Answer : Mechanochemical synthesis (ball milling) eliminates solvents and reduces Pd catalyst usage by 60–70%. Post-reaction, catalyst residues are removed via:

- Chelating Resins : Use Dowex M4195 to adsorb Pd ions .

- Solid-Phase Extraction : Silica gel chromatography with EtOAc/hexane gradients achieves >98% purity .

Q. Which in vitro models are suitable for evaluating biological activity, and how are SAR studies designed?

- Methodological Answer :

- Antimicrobial Activity : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains in broth microdilution assays (MIC values). Ethynyl-THP-indazole derivatives show enhanced membrane penetration due to lipophilic THP groups .

- Anticancer Screening : Tubulin polymerization assays (IC₅₀ < 1 µM for related indazoles) and apoptosis markers (e.g., caspase-3 activation) .

- SAR Workflow :

Core Modifications : Vary substituents at positions 3, 5, and 2.

Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify binding motifs in tubulin or kinase targets .

Table 2 : Biological Activity of THP-Indazole Derivatives

| Derivative | MIC (S. aureus) | Tubulin IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Ethynyl-1-THP-indazole | 8 µg/mL | 0.45 | [2, 10] |

| 6-Bromo-1-THP-indazole | 16 µg/mL | 1.2 | [12, 19] |

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data across cell lines?

- Methodological Answer : Variability may stem from differential expression of metabolic enzymes (e.g., CYP450). Mitigation strategies include:

- Metabolic Profiling : Incubate compounds with liver microsomes to identify active metabolites .

- Cell Line Validation : Use isogenic pairs (e.g., wild-type vs. ABCB1-transfected cells) to assess transporter-mediated resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.